"3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one chemical properties"
"3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one chemical properties"
An In-Depth Technical Guide on 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one
Executive Summary
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one represents a specialized heterocyclic scaffold at the intersection of nucleoside chemistry and quorum sensing modulation. Structurally, it fuses a pharmacologically active 3-amino-1,2,4-triazole (Amitrole) moiety with a
Part 1: Chemical Identity & Physicochemical Properties[1][2]
This molecule is an N-alkylated derivative of 3-amino-1,2,4-triazole, where the alkyl group is a lactone ring attached at the
Nomenclature & Identification
| Property | Details |
| IUPAC Name | 3-(3-amino-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 168.15 g/mol |
| Core Scaffolds | 1,2,4-Triazole (5-membered N-heterocycle); |
Predicted Physicochemical Profile
Note: Empirical data for this specific derivative is limited; values are derived from Structure-Activity Relationship (SAR) modeling of analogous triazole-lactones.
| Parameter | Value / Range | Implication for Research |
| LogP (Octanol/Water) | -0.8 to -0.2 | Highly hydrophilic; suggests good aqueous solubility but limited passive membrane permeability without formulation. |
| Polar Surface Area (PSA) | ~80-90 Å | High polarity due to the amino group and triazole nitrogens; indicates potential for strong H-bonding interactions. |
| pKa (Amino Group) | ~4.2 (Conjugate acid) | The amino group is weakly basic due to electron withdrawal by the triazole ring. |
| Solubility | High in DMSO, MeOH, H | Suitable for aqueous biological assays (MIC, biofilm inhibition). |
| Melting Point | 145–155 °C (Predicted) | Solid at room temperature; stable for handling. |
Part 2: Synthesis & Production Protocols
The synthesis relies on the nucleophilic substitution of an
Regioselective Alkylation Protocol
Objective: Synthesize the N1-substituted isomer (thermodynamically favored) while minimizing N2/N4 alkylation.
Reagents:
-
Substrate: 3-Amino-1,2,4-triazole (1.0 eq)
-
Electrophile:
-Bromo- -butyrolactone (3-bromo-dihydrofuran-2-one) (1.1 eq) -
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (K
CO ) -
Solvent: Anhydrous DMF or Acetonitrile
Step-by-Step Workflow:
-
Activation: Dissolve 3-amino-1,2,4-triazole in anhydrous DMF under N
atmosphere. Cool to 0°C. -
Deprotonation: Add NaH (1.1 eq) portion-wise. Stir for 30 mins to generate the triazolide anion. Note: H
gas evolution requires venting. -
Alkylation: Add
-bromo- -butyrolactone dropwise to the solution at 0°C. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).
-
Quenching: Quench with ice-cold water.
-
Extraction: Extract with Ethyl Acetate (3x). The product may remain in the aqueous phase due to polarity; if so, lyophilize the aqueous phase or use continuous extraction.
-
Purification: Silica gel column chromatography.
-
Eluent: Gradient of DCM
5% MeOH/DCM. -
Isomer Separation: N1-alkylated product (target) is typically less polar than N2-isomer.
-
Synthesis Pathway Diagram
Figure 1: Synthetic route highlighting the regioselective alkylation of the triazole scaffold.
Part 3: Reactivity & Stability
Lactone Ring Hydrolysis
The oxolan-2-one ring is susceptible to hydrolysis, particularly in basic media (pH > 8.5).
-
Mechanism: Hydroxide attack at the carbonyl carbon
Ring opening Formation of 4-hydroxy-2-(3-amino-1,2,4-triazol-1-yl)butanoic acid . -
Research Implication: All biological assays must be buffered at pH 7.0–7.4 to maintain ring integrity.
Amine Functionalization
The exocyclic amino group at position 3 is weakly nucleophilic but can participate in:
-
Acylation: Reaction with acid chlorides to form amides (useful for creating focused libraries of AHL mimics).
-
Schiff Base Formation: Reaction with aldehydes to form imines.
Part 4: Biological Applications
Quorum Sensing Inhibition (QSI)
This molecule is a structural mimic of N-Acyl Homoserine Lactones (AHLs) , the autoinducers used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri) to coordinate virulence.
-
Mechanism of Action:
-
Receptor Binding: The oxolan-2-one head group binds to the conserved binding pocket of LuxR-type receptors (e.g., LasR, TraR).
-
Steric Clash: The triazole ring replaces the flexible acyl-amide linker of native AHLs. This rigid heteroaromatic system may prevent the receptor from adopting the active conformation required for DNA binding.
-
Result: The receptor fails to dimerize or bind DNA, inhibiting the expression of virulence factors (biofilms, toxin production).
-
Mechanism of Action Diagram
Figure 2: Competitive inhibition mechanism of the triazole-lactone scaffold against native AHL signaling.
Part 5: Safety & Handling
-
Hazard Classification: Treat as a potential Carcinogen and Teratogen .
-
Rationale: The parent compound, 3-amino-1,2,4-triazole (Amitrole), is a known thyroid carcinogen (Group 2B IARC). Although the N1-substitution alters its metabolic profile, the release of free Amitrole via metabolic degradation is possible.
-
-
PPE Requirements: Double nitrile gloves, chemical safety goggles, and handling strictly within a fume hood.
-
Storage: Store at -20°C under desiccant. The lactone is hygroscopic and prone to hydrolysis.
References
-
Synthesis of 3-Amino-1,2,4-Triazoles : Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH. Link
-
Triazole QS Modulators : Synthesis and Biological Evaluation of Triazole-Containing N-Acyl Homoserine Lactones as Quorum Sensing Modulators. Organic & Biomolecular Chemistry. Link
-
Lactone-Based Inhibitors : Synthesis and evaluation of the quorum sensing inhibitory effect of substituted triazolyldihydrofuranones. Bioorganic & Medicinal Chemistry. Link
-
Amitrole Safety Data : 3-Amino-1,2,4-triazole (Amitrole) Monograph. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
